molecular formula C13H13N3O3 B2706377 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid CAS No. 1210644-04-4

3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid

カタログ番号: B2706377
CAS番号: 1210644-04-4
分子量: 259.265
InChIキー: FQLNOOWLPKQMQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid is a dihydropyrimidin-5-yl propanoic acid derivative recognized in medicinal chemistry research for its role as a synthetic intermediate and potential scaffold for developing novel therapeutics. Its core structure is a dihydropyrimidine ring, a privileged scaffold in drug discovery, fused with a pyridin-4-yl group, which can enhance binding affinity and physicochemical properties. This specific compound has been identified as a key precursor in the synthesis of more complex molecules designed to modulate protein-protein interactions and enzyme activity. Recent research highlights its application in the development of inhibitors targeting the WD repeat-containing protein 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction, a critical oncogenic driver in certain types of leukemia [https://pubmed.ncbi.nlm.nih.gov/28753235/]. By serving as a versatile building block, this compound enables researchers to explore structure-activity relationships and optimize compounds for enhanced potency and selectivity against challenging biological targets, providing a valuable tool for chemical biology and oncology research programs.

特性

IUPAC Name

3-(4-methyl-6-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-10(2-3-11(17)18)13(19)16-12(15-8)9-4-6-14-7-5-9/h4-7H,2-3H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLNOOWLPKQMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-pyridinecarboxaldehyde with urea under acidic conditions to form the dihydropyrimidine core. This intermediate is then subjected to further functionalization to introduce the propanoic acid side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrimidinone Core

Pyridin-4-yl vs. Pyridin-3-yl Derivatives
  • 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid (CAS No. 1221722-39-9) differs by the position of the pyridine nitrogen (3- vs. 4-position). It has a molecular formula of C₁₃H₁₃N₃O₃ (MW: 259.26 g/mol), identical to the pyridin-4-yl analog, but distinct stereoelectronic profiles .
  • 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS No. sc-341008) replaces the propanoic acid chain with acetic acid (C₁₂H₁₁N₃O₃, MW: 245.24 g/mol). This shorter chain reduces hydrophobicity and may impact solubility .
Phenyl vs. Pyridinyl Substituents
  • 3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (CAS No. 21506-68-3) substitutes the pyridinyl group with a phenyl ring. Its molecular formula is C₁₄H₁₄N₂O₃ (MW: 258.28 g/mol) .

Functional Group Modifications

Thiophene-Containing Analogs
  • 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid incorporates a thiophene ring instead of pyridine/phenyl groups.
Ester Derivatives
  • 3-(Methylthio)propanoic acid methyl/ethyl esters (e.g., from pineapple volatiles) demonstrate how esterification of the carboxylic acid group alters volatility and bioactivity. These esters are key aroma compounds in fruits but lack the pyrimidinone core of the target compound .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid C₁₃H₁₃N₃O₃ 259.26 Pyridin-4-yl, propanoic acid Research chemical, building block
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid C₁₃H₁₃N₃O₃ 259.26 Pyridin-3-yl, propanoic acid Similar core, altered electronic profile
3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid C₁₄H₁₄N₂O₃ 258.28 Phenyl, propanoic acid Increased hydrophobicity
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₂H₁₁N₃O₃ 245.24 Pyridin-3-yl, acetic acid Reduced chain length, higher solubility

生物活性

3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyridine ring and a propanoic acid moiety. Its molecular formula is C12H12N4O3C_{12}H_{12}N_4O_3 with a molecular weight of approximately 248.25 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃
Molecular Weight248.25 g/mol
CAS Number135988481

Antimicrobial Properties

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial activity. A study highlighted that compounds similar to 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Activity

Several studies have reported the anticancer properties of pyrimidine derivatives. Specifically, compounds featuring the dihydropyrimidine structure have shown promise in inhibiting cancer cell proliferation. For instance, one research project demonstrated that such compounds could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Anti-inflammatory Effects

In vitro studies have indicated that 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : The compound has been observed to activate intrinsic apoptotic pathways in cancer cells.
  • Cytokine Modulation : It influences the expression levels of various cytokines involved in inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of similar compounds showed a clear zone of inhibition against E. coli and S. aureus, indicating strong antibacterial properties.
  • Cancer Cell Studies : Research involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
  • Inflammatory Models : In animal models of induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers, showcasing its therapeutic potential in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid with high purity?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step condensation reaction starting with pyrimidine precursors and pyridine derivatives under controlled pH (6–7) to ensure regioselectivity.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted pyridin-4-yl residues .
  • Step 3 : Confirm final product purity (>98%) using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and validate via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Optimize solvent systems (e.g., DMSO/water mixtures) to promote slow evaporation, enhancing crystal lattice formation.
  • Validate crystal structure via single-crystal X-ray diffraction (298 K, R factor <0.05) as demonstrated in analogous dihydropyrimidin-6-one derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize inter-study variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Purity Verification : Re-evaluate compound batches using LC-MS to rule out degradation products (e.g., hydrolyzed pyrimidinone derivatives) that may skew activity results .
  • Computational Validation : Apply molecular docking (AutoDock Vina) to compare binding affinities across studies, identifying potential off-target interactions .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Profiling : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 270 nm, characteristic pyrimidinone absorbance) .
  • Metabolite Identification : Use LC-QTOF-MS to detect and characterize hydrolyzed or oxidized metabolites, correlating findings with in vitro toxicity assays .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., dihydrofolate reductase).
  • Kinetic Studies : Perform time-dependent inhibition assays with varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
  • Mutagenesis Mapping : Engineer enzyme mutants (e.g., pyrimidine-binding pocket residues) to identify critical interaction sites via fluorescence polarization assays .

Methodological Notes

  • Safety Protocols : When handling this compound, adhere to PPE guidelines (gloves, lab coat, fume hood) due to potential respiratory and dermal toxicity, as outlined for structurally related benzoic acid derivatives .
  • Data Reproducibility : Maintain detailed logs of solvent batches, temperature fluctuations, and humidity levels during synthesis, as minor variations can impact crystallinity and bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。